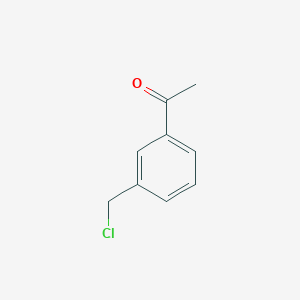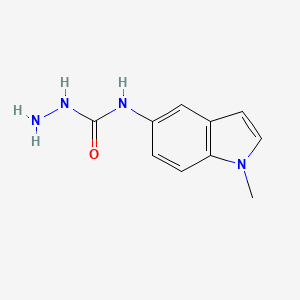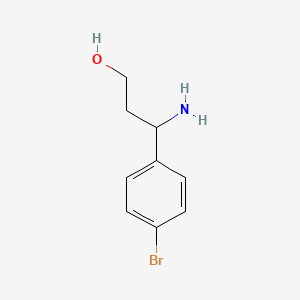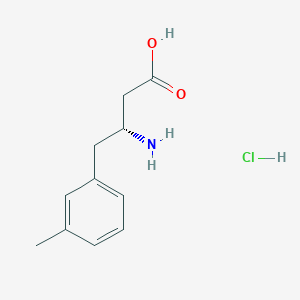
1-(3-(Chlorométhyl)phényl)éthanone
Vue d'ensemble
Description
1-(3-(Chloromethyl)phenyl)ethanone (CMEPE) is a synthetic organic compound that has been studied in depth for its potential applications in a variety of fields. It is a member of the phenyl ketone family, which is a class of compounds that are known for their versatile reactivity. CMEPE has been studied for its potential uses in organic synthesis, medicine, and pharmacology.
Applications De Recherche Scientifique
Recherche en sciences de la vie
Ce composé est utilisé dans divers domaines de la recherche en sciences de la vie . Il peut être utilisé dans l'étude des processus cellulaires, du matériel génétique et des systèmes biologiques. Ses propriétés le rendent adapté à une utilisation dans des expériences impliquant des cultures cellulaires et la biologie moléculaire .
Science des matériaux
Dans le domaine de la science des matériaux, la 1-(3-(Chlorométhyl)phényl)éthanone est utilisée en raison de ses propriétés chimiques uniques . Elle peut être utilisée dans la synthèse de nouveaux matériaux, et sa réactivité peut être exploitée pour créer des matériaux possédant les propriétés souhaitées .
Synthèse chimique
La this compound est utilisée en synthèse chimique . Sa réactivité en fait un matériau de départ précieux pour la synthèse d'une large gamme de composés organiques .
Chromatographie
Ce composé peut être utilisé en chromatographie, une technique de laboratoire pour la séparation de mélanges . Ses propriétés peuvent être exploitées pour aider à séparer, identifier et quantifier chaque composant d'un mélange .
Recherche analytique
En recherche analytique, la this compound peut être utilisée comme étalon ou réactif . Ses propriétés bien caractérisées la rendent utile pour l'étalonnage et le développement de méthodes .
Production biopharmaceutique
La this compound peut être utilisée dans la production biopharmaceutique . Elle peut être utilisée dans la synthèse de produits pharmaceutiques, en particulier dans la production de médicaments qui nécessitent une fraction phényléthanone .
Environnement contrôlé en matière de sécurité
Ce composé est utilisé dans des environnements contrôlés en matière de sécurité . Il est important de manipuler ce composé avec soin, car il a été classé comme dangereux avec le mot d'avertissement « Danger » et l'énoncé de danger H314 .
Solutions pour salles blanches
Dans les solutions pour salles blanches, la this compound peut être utilisée dans le développement et les tests de protocoles de nettoyage . Ses propriétés peuvent être utilisées pour évaluer l'efficacité des procédures de nettoyage .
Propriétés
IUPAC Name |
1-[3-(chloromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCOTXRROPSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634165 | |
| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41908-12-7 | |
| Record name | 1-[3-(Chloromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41908-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloromethyl-phenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

